molecular formula C10H15N3O2 B8281605 4-(2-(Methoxymethyl)pyrimidin-4-yl)morpholine

4-(2-(Methoxymethyl)pyrimidin-4-yl)morpholine

Cat. No. B8281605
M. Wt: 209.24 g/mol
InChI Key: QOOCPTIQJSNSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04956366

Procedure details

A solution of 12 g of 2-methoxymethyl-4-chloropyrimidine and 15 ml of morpholine in 50 ml of dichloromethane was stirred at room temperature for 3 hours. The reaction solution was washed several times with water. The organic phase was dried and, after purification by column chromatography, yielded 13 g of 2-methoxymethyl4-morpholinopyrimidine as an oil.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[N:9]=[C:8](Cl)[CH:7]=[CH:6][N:5]=1.[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1>ClCCl>[CH3:1][O:2][CH2:3][C:4]1[N:9]=[C:8]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[CH:7]=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COCC1=NC=CC(=N1)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction solution was washed several times with water
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
after purification by column chromatography

Outcomes

Product
Name
Type
product
Smiles
COCC1=NC=CC(=N1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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